1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)methanamine
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Overview
Description
The compound ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic molecule characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route starts with the bromination of a phenyl ring, followed by the introduction of a chlorophenyl group through a Friedel-Crafts acylation reaction. The resulting intermediate is then subjected to nucleophilic substitution to introduce the methoxy group. Finally, the fluorophenylmethylamine moiety is attached through a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorophenol
- Tris(4-bromophenyl)amine
- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
Uniqueness
Compared to similar compounds, ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18BrClFNO |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C21H18BrClFNO/c22-20-11-17(13-25-12-15-3-8-19(24)9-4-15)5-10-21(20)26-14-16-1-6-18(23)7-2-16/h1-11,25H,12-14H2 |
InChI Key |
AWIUNTUVDZZHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)F |
Origin of Product |
United States |
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